2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Description
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group, a methyl group on the pyrimidine ring, and a phenyl group attached to the nitrogen atom
Properties
Molecular Formula |
C22H22BrN5O |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C22H22BrN5O/c1-16-15-20(25-19-5-3-2-4-6-19)26-22(24-16)28-13-11-27(12-14-28)21(29)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
JELGNMUWNMUJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(4-bromobenzoyl)piperazine. This can be achieved by reacting piperazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting 2-chloro-6-methylpyrimidine with the piperazine intermediate in the presence of a suitable base.
Final Coupling Reaction: The final step is the coupling of the pyrimidine intermediate with aniline to form the desired compound. This reaction can be facilitated by using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the bromobenzoyl group to a bromobenzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Bromobenzyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes, receptors, and ion channels.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrimidine rings can interact with polar or charged residues. This compound may inhibit or activate its targets by modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
4-(4-bromophenyl)piperazine: A simpler analog that lacks the pyrimidine and phenyl groups, used in various pharmacological studies.
Uniqueness
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group enhances its potential for hydrophobic interactions, while the pyrimidine and phenyl groups provide additional sites for binding and reactivity.
This compound’s unique structure makes it a valuable tool for exploring new therapeutic avenues and understanding complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
